Cyanine3 maleimide tetrafluoroborate
Description
Cyanine3 maleimide tetrafluoroborate (Cy3-Mal) is a thiol-reactive fluorescent dye widely used in bioconjugation and molecular imaging. The compound consists of a cyanine3 fluorophore linked to a maleimide group via a tetrafluoroborate counterion. The maleimide moiety enables selective covalent bonding with thiol (-SH) groups in biomolecules (e.g., cysteine residues in proteins or thiolated DNA/RNA) through Michael addition, while the cyanine3 component provides strong fluorescence in the orange-red spectrum (~570 nm emission) .
Cy3-Mal is valued for its high molar extinction coefficient (>150,000 M⁻¹cm⁻¹) and moderate quantum yield (~0.15), making it suitable for applications requiring high sensitivity, such as fluorescence microscopy, flow cytometry, and in vivo imaging . The tetrafluoroborate counterion enhances solubility in polar organic solvents (e.g., DMSO, acetonitrile) and stabilizes the diazonium intermediate during synthesis .
Properties
Molecular Formula |
C36H43BF4N4O3 |
|---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide tetrafluoroborate |
InChI |
InChI=1S/C36H42N4O3.BF4/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;2-1(3,4)5/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;/q;-1/p+1 |
InChI Key |
GLXKJGKQJDAIOD-UHFFFAOYSA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyanine3 Dye Core
- The cyanine dye core is typically synthesized via condensation reactions involving quaternary ammonium salts of indolenine derivatives.
- A common synthetic route includes:
- Fischer indole synthesis from phenylhydrazine hydrochloride and ketones to form indole intermediates.
- Quaternization of indolenine nitrogen by alkyl iodides to form indolenium salts.
- Formylation (e.g., Vilsmeier–Haack reaction) to introduce aldehyde functionality.
- Final condensation between indolenium salts and aldehydes to form the polymethine chain characteristic of cyanine dyes.
Maleimide Functionalization and Tetrafluoroborate Salt Formation
- The maleimide group is introduced to the cyanine dye to provide thiol-reactive functionality.
- This is typically achieved by coupling the cyanine dye with maleimide-containing reagents under controlled conditions.
- The tetrafluoroborate counterion is introduced to stabilize the positively charged cyanine dye, often by ion exchange or direct synthesis using tetrafluoroborate salts.
- The final product is isolated as a tetrafluoroborate salt, which enhances solubility and stability.
Detailed Preparation Protocols and Reaction Conditions
General Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Fischer indole synthesis | Phenylhydrazine hydrochloride, ketone (e.g., 3-methylbutan-2-one) | Provides steric hindrance for dye stability |
| 2 | Quaternization of indolenine | Alkyl iodide, indole intermediate | Forms indolenium salt |
| 3 | Formylation | Vilsmeier–Haack reagent on cyclohexenyl derivative | Introduces aldehyde for condensation |
| 4 | Condensation | Indolenium salt + aldehyde | Forms cyanine dye core |
| 5 | Maleimide coupling | Maleimide reagent, organic solvent (e.g., DMF, DMSO) | Provides thiol-reactive group |
| 6 | Counterion exchange | Tetrafluoroborate salt | Stabilizes dye as tetrafluoroborate salt |
Stock Solution Preparation for Labeling
Protein Labeling Protocol (Example)
| Step | Procedure | Conditions/Notes |
|---|---|---|
| 1 | Protein preparation | Dissolve protein (e.g., antibody) in buffer pH 6.5 ± 0.5 (e.g., 100 mM MES buffer) |
| 2 | Reduction of disulfides | Add 10-fold molar excess of TCEP or DTT, incubate 30 min at room temperature |
| 3 | Remove excess reductant | Dialysis or gel filtration; note TCEP may not need removal |
| 4 | Dye addition | Add 10-20 molar excess of this compound stock solution dropwise to protein solution under stirring |
| 5 | Incubation | 2 hours at room temperature or overnight at 4°C, protected from light |
| 6 | Quench excess dye | Add low molecular weight thiol (e.g., glutathione) to consume unreacted maleimide |
| 7 | Purification | Desalt conjugate by dialysis or gel filtration in PBS |
This protocol ensures selective and efficient labeling of thiol-containing biomolecules with minimal background.
Analytical Data and Research Findings
Spectroscopic Properties
| Property | Value |
|---|---|
| Molecular weight | ~666.56 g/mol (this compound) |
| Absorption maximum (λ_max) | ~555 nm |
| Emission maximum (λ_em) | ~570 nm |
| Extinction coefficient | ~150,000 M^-1 cm^-1 |
| Solubility | Water, DMSO, DMF |
| Storage | -20°C, protected from light |
These spectral properties make this compound suitable for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Labeling Efficiency and Stability
- Labeling efficiency is optimal at neutral to slightly acidic pH (6.5-7.5).
- The maleimide group reacts rapidly and selectively with thiol groups; in the absence of thiols, the maleimide remains stable.
- Excess dye can cause self-quenching; thus, dye-to-protein ratios must be optimized for each application.
- Environmental factors such as pH and temperature influence labeling efficiency and conjugate stability.
Comparative Analysis with Related Dyes
| Compound Name | Molecular Formula | Absorption Max (nm) | Emission Max (nm) | Unique Features |
|---|---|---|---|---|
| This compound | C33H31N3O3BF_4 (approx.) | 555 | 570 | Thiol-selective, bright orange-red fluorescence |
| Cyanine5 maleimide | - | 646 | 663 | Near-infrared emission for deep tissue imaging |
| Sulfo-Cyanine3 maleimide | - | 555 | 570 | Water-soluble variant for sensitive proteins |
| Cyanine7 NHS ester | - | 750 | 775 | Long-wavelength dye for multiplexing |
This comparison highlights the specificity and spectral properties that make this compound a preferred choice for certain biomolecular labeling tasks.
Chemical Reactions Analysis
Types of Reactions
Cyanine3 maleimide tetrafluoroborate primarily undergoes substitution reactions due to the presence of the maleimide group. It specifically reacts with sulfhydryl groups (thiols) in proteins and peptides .
Common Reagents and Conditions
Reagents: Common reagents include Cyanine3, maleimide, and tetrafluoroborate.
Major Products
The major product formed from these reactions is the labeled protein or peptide, which exhibits fluorescence at specific wavelengths (550 nm excitation and 580 nm emission) .
Scientific Research Applications
Cyanine3 maleimide tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and interactions.
Biology: Employed in labeling proteins and peptides for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
Cyanine3 maleimide tetrafluoroborate exerts its effects through the specific labeling of sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups, forming a stable covalent bond. This labeling allows for the visualization and tracking of the labeled molecules using fluorescence microscopy and other imaging techniques .
Comparison with Similar Compounds
Maleimide Derivatives
Key Differences :
- Emission Range : Cy3-Mal operates in the orange-red spectrum, reducing autofluorescence in biological samples compared to blue-emitting coumarins or green-emitting fluorescein derivatives.
- Brightness : Cy3-Mal’s higher extinction coefficient provides superior signal intensity over coumarins or DANS derivatives .
- Reactivity : Maleimide groups exhibit faster thiol conjugation (~minutes) compared to iodoacetyl (hours), but maleimides are prone to hydrolysis at basic pH (>8.0) .
Cyanine Dyes with Alternative Functional Groups
Key Differences :
- Functional Group : NHS esters target primary amines (-NH₂), while azides enable click chemistry. Cy3-Mal’s maleimide is ideal for thiol-specific labeling .
- Emission Wavelength : Cy3 (570 nm) bridges the gap between visible and near-infrared dyes, balancing resolution and tissue penetration .
- Counterion : Tetrafluoroborate improves stability in organic phases compared to chloride salts, which are more hygroscopic .
Comparison with Analogous Diazonium Salts :
- N-(4-Diazophenyl) maleimide tetrafluoroborate (NMT) : Shares a similar synthesis route but lacks the cyanine fluorophore, limiting its use to surface functionalization (e.g., graphene/MoS₂ heterostructures) .
- MAL-DS (4-(N-maleimido)-benzenediazonium tetrafluoroborate) : Oligomerizes readily due to the absence of steric hindrance, unlike its methyl-substituted analogue (mMAL-DS) .
Stability
Key Findings :
- Cy3-Mal’s maleimide group hydrolyzes faster than coumarin derivatives, necessitating fresh preparation for conjugation .
- NHS esters (e.g., Cyanine5 NHS ester) offer longer shelf life but require amine-containing targets .
Application-Specific Performance
- Aptamer Conjugation : Cy3-Mal’s rapid thiol reactivity enables efficient labeling of aptamers for serotonin detection, outperforming slower iodoacetyl probes .
- Surface Functionalization: Unlike MAL-DS, Cy3-Mal’s design minimizes oligomerization, enabling monolayer formation on graphene for biosensing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
